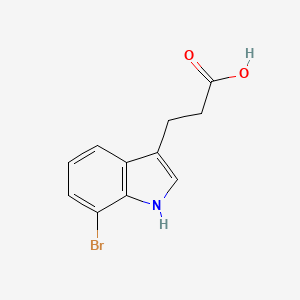

3-(7-溴-1H-吲哚-3-基)丙酸

描述

3-(7-bromo-1H-indol-3-yl)propanoic acid is a synthetic compound with a molecular formula of C11H10BrNO2 . It contains an indole nucleus, which is a benzopyrrole, meaning it contains a benzenoid nucleus and has 10 π-electrons .

Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 Pyrrole .科学研究应用

抑制和保护作用

3-(1H-咪唑-1-基甲基)-2-甲基-1H-吲哚-1-丙酸是一种结构上类似于3-(7-溴-1H-吲哚-3-基)丙酸的化合物,已对其潜在治疗作用进行了研究。发现它能抑制血栓素合成酶,对缺血应激犬心肌提供保护作用。该研究得出的结论是,该化合物增强了缺血区域的血流,并在缺血期间改善了氧气摄取,表明其保护作用主要归因于这些增强作用 (Korb 等,1986)。

抗炎和镇痛特性

已合成了几种与3-(7-溴-1H-吲哚-3-基)丙酸结构相关的衍生物,并评估了它们的抗炎和镇痛特性。例如,对3-(3,4-二芳基-1,2,4-三唑-5-基)丙烯酸衍生物的一项研究证明了有希望的抗惊厥活性和有效的抗伤害感受作用,表明潜在的中枢神经系统作用 (Modzelewska-Banachiewicz 等,2004)。类似地,2-[3-乙酰-5-(4-氯苯基)-2-甲基吡咯-1-基]-3-(1H-吲哚-3-基)丙酸显示出对角叉菜胶诱导的爪水肿的显着抑制作用,表明具有抗炎活性 (Zlatanova 等,2019)。

代谢和药代动力学研究

了解化合物的代谢和分布对于评估其治疗潜力至关重要。一项关于[1,2,3-(13)C]炔丙醇(一种与3-(7-溴-1H-吲哚-3-基)丙酸代谢途径相关的化合物)的研究表明,通过将多个谷胱甘肽添加到碳-碳三键而形成独特的代谢物,突出了体内代谢反应的复杂性 (Banijamali 等,1999)。

胃肠道保护

3-(7-溴-1H-吲哚-3-基)丙酸的某些衍生物已显示出胃肠道保护的潜力。例如,从中国肉桂中分离出的3-(2-羟苯基)丙酸及其 O-葡萄糖苷,显着防止了大鼠血清素诱导的溃疡形成 (Tanaka 等,1989)。另一种化合物 OPC-12759 有效防止了坏死剂诱导的胃粘膜损伤,其保护作用与内源性前列腺素产生的增强有关 (Yamasaki 等,1987)。

安全和危害

The safety data sheet for a similar compound, 3-Indolepropionic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This implies that the compound could interact with its targets in a manner that modulates these biological processes.

生化分析

Biochemical Properties

Indole derivatives, including 3-(7-bromo-1H-indol-3-yl)propanoic Acid, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(7-bromo-1H-indol-3-yl)propanoic Acid may interact with a variety of enzymes, proteins, and other biomolecules, although the specific interactions have not been fully elucidated.

Cellular Effects

Given the broad biological activities of indole derivatives, it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(7-bromo-1H-indol-3-yl)propanoic Acid is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

属性

IUPAC Name |

3-(7-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-3-1-2-8-7(4-5-10(14)15)6-13-11(8)9/h1-3,6,13H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDUVZHHPQADHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297006 | |

| Record name | 7-Bromo-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210569-70-3 | |

| Record name | 7-Bromo-1H-indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210569-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

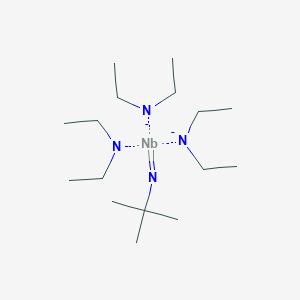

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

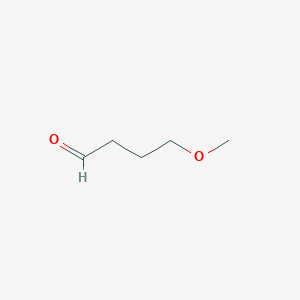

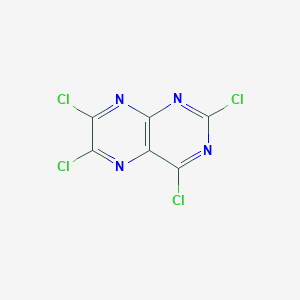

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。